Himbosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Himbosine is a piperidine alkaloid with a complex polycyclic scaffold. It was first isolated from the bark of Galbulimima species, a magnolia native to Australia and Southeast Asia . This compound has garnered interest due to its unique structure and potential biological activities .

Méthodes De Préparation

The synthesis of himbosine involves several steps, starting from simpler organic molecules. The synthetic routes typically involve the construction of the polycyclic scaffold through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Himbosine undergoes various types of chemical reactions, including:

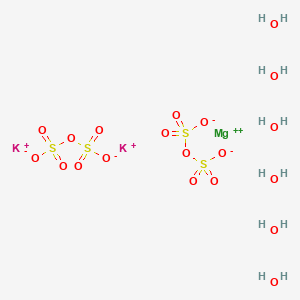

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of this compound.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce this compound, leading to the formation of reduced alkaloid derivatives.

Applications De Recherche Scientifique

Himbosine has several scientific research applications, including:

Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

Biology: Researchers investigate its potential biological activities, such as its effects on cellular processes and interactions with biological macromolecules.

Medicine: Although not extensively studied, this compound’s unique structure suggests potential pharmacological properties that could be explored for therapeutic applications.

Mécanisme D'action

The mechanism of action of himbosine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its polycyclic scaffold. These interactions may modulate various biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

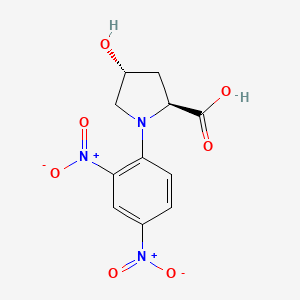

Himbosine is unique among alkaloids due to its complex polycyclic structure. Similar compounds include:

Himbacine: Another alkaloid from the same plant species, known for its potential cardiovascular effects.

Himandrine: A structurally related compound with similar biological activities.

Himgaline: Another related alkaloid with a similar polycyclic scaffold.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Propriétés

IUPAC Name |

methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUDPNXLVHQHOC-GRRMYRPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Himbosine in the field of natural product chemistry?

A1: this compound stands out as a key member of a novel alkaloid family, primarily found in the Galbulimima belgraveana tree. It was the pivotal compound that allowed researchers to elucidate the absolute configuration of numerous other alkaloids sourced from this tree [, ]. This breakthrough was made possible through X-ray crystallography, which confirmed the structure of this compound and paved the way for understanding the stereochemistry of related alkaloids [, ].

Q2: Can you elaborate on the structural relationship between this compound and Himandridine?

A2: Both this compound and Himandridine are classified as hexacyclic alkaloids, indicating they share a complex ring system []. Research has established a chemical correlation between these two compounds through a series of reactions []. This correlation provided crucial evidence supporting the proposed structure of Himandridine, further solidifying the understanding of this alkaloid group [, ].

Q3: What are the primary research techniques used to study this compound and related compounds?

A3: Apart from X-ray crystallography used to determine the absolute configuration [, ], researchers heavily rely on spectroscopic methods. Techniques like NMR and mass spectrometry are instrumental in characterizing the functional groups and overall structures of these alkaloids []. Furthermore, chemical degradation studies, coupled with the synthesis of related molecules, are employed to confirm structural assignments and explore structure-activity relationships [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)

![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)

![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)

![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)